molecular formula C10H8F3NO4S B026804 Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate CAS No. 107651-35-4

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate

Cat. No. B026804
M. Wt: 295.24 g/mol
InChI Key: XFMFKEQBIQSLOX-UHFFFAOYSA-N
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Description

“Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate” is a chemical compound that has been studied for its unique properties . It is the first representative of an imine derivative of trifluoropyrotartaric acid . This compound has demonstrated the ability to C-alkylate N,N-dimethylaniline, indole, 2-methylindole, 1-methyl-2-phenylindole, 2-phenylindole, and thiophene .


Synthesis Analysis

The synthesis of “Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate” was achieved by the same scheme as hexafluoroacetone benzenesulfonylimine . At 20 degrees, methyl trifluoropyruvate forms a stable adduct with benzenesulfonamide .


Molecular Structure Analysis

The molecular formula of “Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate” is C10H8F3NO4S . The molecular weight of this compound is 295.23 g/mol .


Chemical Reactions Analysis

“Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate” has been found to undergo thermal ene reactions with terminal alkenes, yielding derivatives of γ,δ-unsaturated α-amino α-trifluoromethylcarboxylic acids in one step .

Scientific Research Applications

  • C-Alkylating Properties

    It can regiospecifically C-alkylate aromatic systems, with effects influenced by the hardness of the nitrogen base. This property is significant in synthetic chemistry (Osipov et al., 1986).

  • Precursor for Drug Candidates

    It serves as an efficient intermediate for synthesizing novel 3,3,3-trifluoroalanine derivatives, which have potential as drug candidates (Skarpos et al., 2006).

  • Pharmaceuticals and Biotechnology

    Indium-catalyzed C(sp3)-H functionalization using this compound leads to high yields of trifluoromethylated alcohols, applicable in pharmaceuticals and biotechnology (Jamal & Teo, 2015).

  • Nucleophilic Reactions

    It acts as a versatile nucleophile in various reactions, leading to a range of acyclic 2-substituted derivatives and trifluoromethyl-substituted products (Sokolov & Aksinenko, 2010).

  • Synthesis of Heterocycles

    The compound is effective in cyclocondensation reactions with C,N-binucleophiles, forming trifluoromethyl-substituted heterocycles, which have implications in organic synthesis (Sokolov & Aksinenko, 2011).

  • Cycloaddition and Cyclocondensation

    It shows promise in cycloaddition and cyclocondensation reactions, yielding various trifluoromethyl-containing heterocycles and derivatives (Sokolov et al., 2012).

  • Chemical and Microbial Processes

    The compound is involved in both chemical and microbial processes in soil dissipation, with varying importance depending on soil acidity (Vega et al., 2000).

  • CF3-Carbenoid C-H Functionalization

    It aids in the functionalization of benzenes and indoles under RhIII catalysis, facilitating the simultaneous introduction of CF3 and carboxylate functions in directed-group-containing compounds (Iagafarova et al., 2015).

properties

IUPAC Name

methyl 2-(benzenesulfonylimino)-3,3,3-trifluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4S/c1-18-9(15)8(10(11,12)13)14-19(16,17)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMFKEQBIQSLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NS(=O)(=O)C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374908
Record name METHYL 2-BENZENESULFONYLIMINO-3,3,3-TRIFLUOROPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate

CAS RN

107651-35-4
Record name METHYL 2-BENZENESULFONYLIMINO-3,3,3-TRIFLUOROPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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